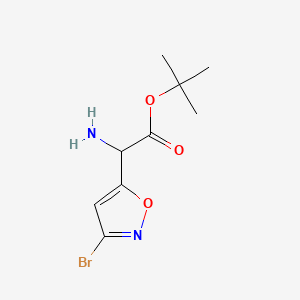![molecular formula C31H19Br B14779385 4-Bromo-4'-phenyl-9,9'-spirobi[fluorene] CAS No. 2102016-85-1](/img/structure/B14779385.png)
4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Spirobi[9H-fluorene],4-bromo-4’-phenyl- is a compound that belongs to the family of spirobifluorenes. These compounds are characterized by their unique spiro-conjugation effect, which makes the molecules coplanar and the electron cloud averaged. This compound is known for its rigid planar structure and high fluorescence quantum yield . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems .
Preparation Methods
The synthesis of 9,9’-Spirobi[9H-fluorene],4-bromo-4’-phenyl- typically involves the reaction of 9-fluorenone with 2,2’-dibromobiphenyl . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
9,9’-Spirobi[9H-fluorene],4-bromo-4’-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrofluorene derivatives.
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9,9’-Spirobi[9H-fluorene],4-bromo-4’-phenyl- has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole transporting material in the fabrication of perovskite solar cells.
Optoelectronic Materials: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its high fluorescence quantum yield.
Gas Absorbents:
Fluorescent Probes: The compound’s high fluorescence quantum yield makes it suitable for use as a fluorescent probe in various biological and chemical assays.
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[9H-fluorene],4-bromo-4’-phenyl- is primarily based on its unique spiro-conjugation effect. This effect ensures that the molecules remain coplanar, which enhances their electronic properties. The compound’s rigid planar structure and high fluorescence quantum yield are attributed to this spiro-conjugation effect . The molecular targets and pathways involved in its action are mainly related to its use in organic electronics and optoelectronic materials .
Comparison with Similar Compounds
9,9’-Spirobi[9H-fluorene],4-bromo-4’-phenyl- can be compared with other similar compounds such as:
Fluorene: A simpler compound with a similar structure but lacking the spiro-conjugation effect.
Phenylboronic Acid: Another compound used in organic electronics but with different electronic properties.
9-Fluorenone: A compound that can be used as a precursor in the synthesis of spirobifluorenes.
The uniqueness of 9,9’-Spirobi[9H-fluorene],4-bromo-4’-phenyl- lies in its spiro-conjugation effect, which enhances its electronic properties and makes it suitable for use in advanced optoelectronic applications .
Properties
CAS No. |
2102016-85-1 |
|---|---|
Molecular Formula |
C31H19Br |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-bromo-4'-phenyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C31H19Br/c32-28-19-9-18-27-30(28)23-13-5-7-16-25(23)31(27)24-15-6-4-12-22(24)29-21(14-8-17-26(29)31)20-10-2-1-3-11-20/h1-19H |
InChI Key |
FPZOLKJFLOXAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C5(C3=CC=C2)C6=C(C7=CC=CC=C57)C(=CC=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



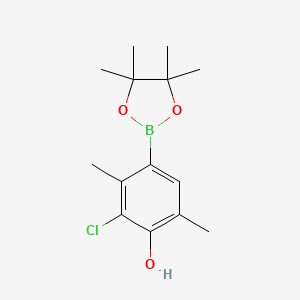
![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)

![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)
![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
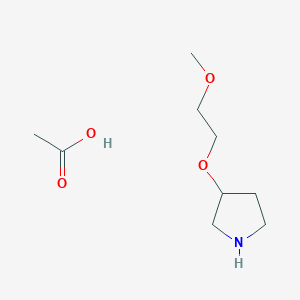
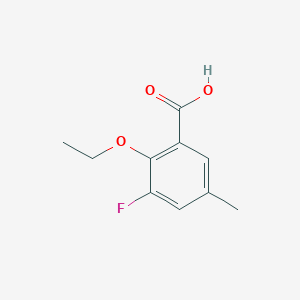
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)
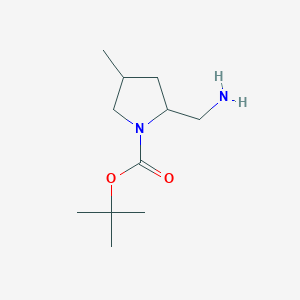
![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)


